1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea
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Description
1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea is a useful research compound. Its molecular formula is C19H20N2O3S2 and its molecular weight is 388.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biochemical Evaluation
Flexible urea derivatives, including those structurally related to 1-(2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(2-phenoxyethyl)urea, have been synthesized and evaluated for their biochemical activities. For instance, the study by Vidaluc et al. (1995) showcases the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and their assessment for antiacetylcholinesterase activity, highlighting the potential of flexible spacers in achieving high inhibitory activities through efficient interaction with enzyme hydrophobic binding sites Vidaluc et al., 1995.
Structure-Activity Relationships
Exploring structure-activity relationships (SAR) of urea derivatives provides insights into optimizing their biological efficacy. Fotsch et al. (2001) discuss the SAR of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists, demonstrating the optimization process for in vitro potency through modifications in stereochemistry and various molecular segments Fotsch et al., 2001.
Chemical Synthesis Techniques
Research by Thalluri et al. (2014) illustrates the chemical synthesis techniques applicable to the creation of ureas from carboxylic acids, showcasing a single-pot, racemization-free synthesis approach. This method emphasizes the versatility and efficiency of synthesizing urea derivatives under milder and environmentally friendly conditions Thalluri et al., 2014.
Hydroxylation and Metabolism Studies
Studies on the hydroxylation of aromatic hydrocarbons, like the research conducted by Bakke and Scheline (1970), provide a foundational understanding of how similar compounds may be metabolized in biological systems, offering insights into the metabolic pathways and potential biotransformation products of urea derivatives Bakke & Scheline, 1970.
Biological Activity Exploration
Saharin et al. (2008) explored the biological activity of a compound structurally related to this compound, focusing on the crystal structure and potential interactions within biological systems. Such studies hint at the broader applicability of these compounds in biological research and potential therapeutic uses Saharin et al., 2008.
Properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c22-18(20-9-10-24-16-5-2-1-3-6-16)21-14-19(23,15-8-12-25-13-15)17-7-4-11-26-17/h1-8,11-13,23H,9-10,14H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOKRJKKBPFSLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.